molecular formula C17H14N6OS2 B2698612 2-(pyridin-4-ylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide CAS No. 1903516-05-1

2-(pyridin-4-ylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide

Cat. No.: B2698612
CAS No.: 1903516-05-1
M. Wt: 382.46
InChI Key: WKWVGLQGKQEUQP-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. The structure includes a pyridin-4-ylsulfanyl group at position 2 and a thiophen-3-yl substituent at position 6 of the pyridazine ring. The acetamide moiety is linked via a methylene bridge to the triazole ring. The thiophene and pyridine moieties may enhance lipophilicity and electronic interactions, influencing bioavailability and target binding .

Properties

IUPAC Name

2-pyridin-4-ylsulfanyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c24-17(11-26-13-3-6-18-7-4-13)19-9-16-21-20-15-2-1-14(22-23(15)16)12-5-8-25-10-12/h1-8,10H,9,11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWVGLQGKQEUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNC(=O)CSC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-ylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiophene intermediates, followed by the formation of the triazolopyridazine core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-ylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, which include the triazolo-pyridazine framework found in this compound, exhibit significant antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Triazole-containing compounds have been reported to interfere with cancer cell proliferation and induce apoptosis through various mechanisms. For instance, they may act as inhibitors of key enzymes involved in cancer metabolism or as modulators of signaling pathways .

Anti-inflammatory Effects

Compounds with similar heterocyclic structures have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests that 2-(pyridin-4-ylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide could potentially be explored for therapeutic use in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several triazole derivatives against clinical isolates of bacteria. The results indicated that compounds structurally similar to this compound exhibited MIC values significantly lower than traditional antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to apoptosis induction via caspase activation and cell cycle arrest .

Mechanism of Action

The mechanism of action of 2-(pyridin-4-ylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives

Compound Name Position 6 Substituent Sulfanyl Acetamide Substituent Key Structural Features Reference
Target Compound Thiophen-3-yl Pyridin-4-yl Enhanced π-π interactions via thiophene
2-[[6-(4-Methylphenyl)-...]sulfanyl]acetamide 4-Methylphenyl Pyridin-4-yl Increased hydrophobicity from methyl group
N-[3-([1,2,4]Triazolo[...]pyridazin-6-yl)phenyl]furan-2-carboxamide Phenyl Furan-2-carboxamide Polar furan may improve solubility
2-Methyl-N-[4-([1,2,4]Triazolo[...]phenyl]propanamide Phenyl 2-Methylpropanamide Branched alkyl chain for steric effects

Key Observations:

  • Thiophene vs.
  • Acetamide Linkers: The pyridin-4-ylsulfanyl group may enhance hydrogen bonding compared to non-aromatic substituents (e.g., propanamide or furan derivatives) .

Biological Activity

The compound 2-(pyridin-4-ylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide is a novel heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity by reviewing relevant studies and findings.

Chemical Structure and Properties

The structural complexity of the compound includes a pyridine ring, a thiophene moiety, and a triazolo-pyridazine framework. The presence of sulfur and nitrogen heteroatoms enhances its reactivity and potential interactions with biological targets. The molecular formula is C17H16N4S2C_{17}H_{16}N_{4}S_{2} with a molecular weight of approximately 356.46 g/mol.

Anticancer Properties

Numerous studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : Preliminary evaluations have shown that derivatives of triazole and pyridazine compounds can inhibit the growth of various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). A study reported an IC50 value of 0.83 μM for a related compound against A549 cells, indicating strong cytotoxic activity .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies suggest that the compound may interact with proteins such as tubulin and c-Met kinase, which are critical in cancer progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity due to the presence of the thiophene and pyridine rings. Compounds in this class have shown varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds are often compared to conventional antibiotics to evaluate their efficacy .

Table: Summary of Biological Activities

Compound NameStructureBiological ActivityIC50 ValuesUnique Features
This compoundStructureAnticancer, AntimicrobialVaries by cell lineMulti-target interactions
22i (related compound)StructureAnti-tumor0.83 μM (A549), 0.15 μM (MCF-7)c-Met kinase inhibitor
Thiadiazole-Pyridine hybridStructureAntimicrobialVariesVersatile biological profile

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Understanding how this compound interacts at the molecular level with biological targets is crucial for elucidating its mechanism of action.

Interaction Mechanism

Initial studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target proteins. This is supported by computational docking studies which indicate favorable binding affinities to proteins involved in tumor growth .

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